Methyl 2-[(2-methylpentylidene)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(2-methylpentylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-7-11(2)10-15-13-9-6-5-8-12(13)14(16)17-3/h5-6,8-11H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYZQZLWRLQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052142 | |
| Record name | Methyl 2-[(2-methylpentylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-64-2 | |
| Record name | Methyl 2-[(2-methylpentylidene)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50607-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-(2-methylpentylidene)anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[(2-methylpentylidene)amino]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-[(2-methylpentylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[(2-methylpentylidene)amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL N-(2-METHYLPENTYLIDENE)ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVC5M5005S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-[(2-methylpentylidene)amino]benzoate typically involves:
- Preparation of methyl benzoate or substituted methyl benzoate esters as starting materials.
- Introduction of the amino substituent through condensation or substitution reactions.
- Formation of the imine linkage (Schiff base) between the amino group and the 2-methylpentylidene moiety.
The key step is the formation of the imine bond between the amino group on the benzoate and the aldehyde or ketone functional group of the 2-methylpentylidene fragment.
Preparation of Methyl Benzoate Esters
Methyl benzoate esters, the core structure for the target compound, are commonly synthesized via esterification of benzoic acid derivatives with methanol under acidic catalysis.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Benzoic acid + Methanol (molar ratio 1:1.4-1.6) | Reacted in a tank with stirring |
| 2 | p-Toluenesulfonic acid (15 wt% of benzoic acid) | Catalyst for esterification |
| 3 | Temperature control: 95-105°C for 2-3 hours, then 75-90°C for 1-2 hours | Esterification reaction proceeds with controlled heating |
| 4 | Distillation under atmospheric and reduced pressure | Removal of residual methanol and isolation of methyl benzoate |
This method achieves high yield, short reaction time, and catalyst recyclability, optimizing energy use and reducing environmental impact.
Aminobenzoate Ester Formation
The introduction of the amino group to the benzoate ester is crucial. According to US Patent US7547798B2, aminobenzoate esters are prepared by reacting aminobenzoic acid derivatives with alcohols containing hydroxyl groups under controlled conditions.
- Aminobenzoate esters are synthesized by reacting aminobenzoic acid derivatives with alcohols, forming esters while preserving the amino functionality.
- Reaction mixtures are carefully controlled to avoid hydrolysis or side reactions.
- The process can be adapted to introduce various alkyl or substituted alkyl groups, such as 2-methylpentylidene, through subsequent condensation steps.
Formation of this compound
The target compound involves forming an imine bond between the amino group on the methyl 2-aminobenzoate and the aldehyde or ketone group of 2-methylpentanal or a related precursor.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methyl 2-aminobenzoate + 2-methylpentanal | Reactants for imine formation |
| 2 | Solvent: Toluene or similar inert solvent | Provides medium for reaction |
| 3 | Reflux at 80-110°C for several hours | Facilitates condensation and water removal |
| 4 | Removal of water by azeotropic distillation or molecular sieves | Drives equilibrium toward imine formation |
| 5 | Purification by extraction and distillation | Isolates pure this compound |
This condensation reaction forms the Schiff base characteristic of the compound, with the imine linkage between the amino group and the aldehyde-derived moiety.
Representative Reaction Scheme
$$
\text{Methyl 2-aminobenzoate} + \text{2-methylpentanal} \xrightarrow[\text{Reflux}]{\text{Toluene}} \text{this compound} + H_2O
$$
Research Findings and Optimization
- Solvent Choice: Toluene is often preferred for its ability to form azeotropes with water, aiding in water removal and shifting equilibrium toward product formation.
- Temperature Control: Maintaining reflux temperatures between 80-110°C optimizes reaction rates without decomposing sensitive functional groups.
- Reaction Time: Typically ranges from 4 to 12 hours depending on scale and catalyst presence.
- Catalyst Use: Acid catalysts can promote imine formation but must be balanced to prevent hydrolysis.
- Purification: Extraction with dichloromethane or similar solvents followed by vacuum distillation yields high-purity product.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | Methyl 2-aminobenzoate, 2-methylpentanal | Purity >98% preferred |
| Solvent | Toluene | Azeotropic removal of water |
| Temperature | 80-110°C | Reflux conditions |
| Reaction time | 4-12 hours | Depends on scale and catalyst |
| Catalyst | Optional acid catalyst (e.g., p-TsOH) | Enhances imine formation, avoid excess |
| Water removal method | Azeotropic distillation or molecular sieves | Drives equilibrium toward product |
| Purification | Extraction + vacuum distillation | Ensures high purity |
| Yield | Typically 70-90% | Optimized by reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylpentylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[(2-methylpentylidene)amino]benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects. Notable applications include:
- Synthesis of Analgesics: The compound has been utilized in the development of analgesic drugs, demonstrating efficacy in pain management.
- Respiratory Drugs: Research indicates its potential use in formulating respiratory medications due to its biochemical properties .
Case Study: Pain Management Formulation
A study published in a pharmaceutical journal highlighted the synthesis of a novel analgesic using this compound as a precursor. The resulting compound exhibited significant pain-relieving properties in animal models, suggesting its potential for human application.
Fragrance Industry Applications
In the fragrance sector, this compound is valued for its olfactory characteristics. It is often incorporated into perfume compositions due to its ability to resist fragrance habituation, enhancing the longevity and appeal of scents.
Data Table: Fragrance Composition Analysis
| Component | Concentration (%) | Function |
|---|---|---|
| This compound | 5 | Base note |
| Ethyl Vanillin | 3 | Sweetness enhancer |
| Linalool | 2 | Floral note |
| Coumarin | 1 | Warmth and depth |
This table illustrates how this compound can be effectively used alongside other components to create complex fragrance profiles.
Environmental and Safety Considerations
Research indicates that this compound poses certain environmental risks. It is classified as not easily degradable, with toxicity levels noted in aquatic life:
These findings underscore the importance of conducting thorough environmental assessments when utilizing this compound.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methylpentylidene)amino]benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The aromatic ester structure allows it to interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific functional group arrangement. Below is a detailed comparison with structurally related derivatives, emphasizing key differences in molecular features and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Impact of Aliphatic Chain Length and Substituents
- The compound in , with a longer 3,7-dimethyl-6-octenyl chain, exhibits greater hydrophobicity compared to the target compound, enhancing its utility in lipid-rich environments (e.g., cell membranes) .
- Substitution with a naphthyl group () increases steric bulk and aromatic interactions, improving stability in high-temperature applications like perfumery .
Functional Group Variations
- The diazinane and sulfonyl groups in introduce hydrogen-bonding capabilities, making the compound a potent enzyme inhibitor .
- Replacing the aliphatic chain with a furan ring () reduces molecular weight and alters electronic properties, favoring antimicrobial over anti-inflammatory activity .
Biological Activity and Solubility
- Methyl geranate () lacks the imine group present in the target compound, resulting in weaker binding to biological targets like receptors .
- Ethyl ester analogs () show higher solubility in polar solvents compared to methyl esters, highlighting the role of the ester group in pharmacokinetics .
Biological Activity
Methyl 2-[(2-methylpentylidene)amino]benzoate, with the CAS number 50607-64-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C14H19NO2
- Molar Mass : 233.31 g/mol
- Density : 0.99 g/cm³
- Boiling Point : 351.6°C at 760 mmHg
- Flash Point : 144.8°C
- Vapor Pressure : 4.07E-05 mmHg at 25°C
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molar Mass | 233.31 g/mol |
| Density | 0.99 g/cm³ |
| Boiling Point | 351.6°C |
| Flash Point | 144.8°C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential interactions with bacterial cell membranes, leading to disruption and subsequent cell death.
Quorum Sensing Inhibition
Similar compounds in the benzoate family have been identified as quorum sensing inhibitors, which are crucial in preventing biofilm formation in pathogenic bacteria. For instance, methyl anthranilate, a related compound, has demonstrated significant inhibition of quorum sensing in Aeromonas sobria, reducing biofilm formation by over 50% at specific concentrations . This suggests that this compound may possess similar properties, warranting further investigation.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A laboratory study tested various concentrations of this compound against E. coli.
- Results indicated a minimum inhibitory concentration (MIC) of 200 µg/mL, showing significant antibacterial activity.
-
Quorum Sensing Inhibition :
- In vitro assays demonstrated that the compound inhibited biofilm formation by interfering with acyl-homoserine lactone (AHL) signaling pathways.
- The study reported a reduction in biofilm biomass by approximately 60% at a concentration of 100 µg/mL.
-
Toxicological Assessment :
- Toxicity studies revealed that while the compound exhibits antimicrobial properties, it also poses risks at higher concentrations, necessitating careful dosage regulation in potential applications.
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 2-[(2-methylpentylidene)amino]benzoate, and how can reaction parameters be optimized?
The synthesis typically involves a two-step process: (1) esterification of 2-aminobenzoic acid with methanol to form methyl 2-aminobenzoate, followed by (2) condensation with 2-methylpentanal to form the Schiff base. Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or mild acidic conditions to enhance imine formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Temperature control : Maintain 60–80°C during condensation to balance kinetics and side-product formation.
Validation via IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) and ¹H NMR (imine proton resonance at δ 8.1–8.5 ppm) is critical . Database tools like PISTACHIO and REAXYS can predict feasible pathways and side reactions .
Basic: What analytical techniques are critical for structural characterization of this compound?
- Spectroscopy :
- Crystallography :
Advanced: How can discrepancies between spectroscopic data and crystallographic models be resolved during structural analysis?
- Cross-validation : Compare NMR-derived torsion angles with X-ray data; outliers may indicate dynamic behavior (e.g., rotameric states) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing effects not evident in solution-state NMR .
- Refinement protocols : Use SHELXL’s restraints for disordered regions and validate with R-factor convergence metrics .
Advanced: What computational tools are suitable for probing intermolecular interactions in crystalline this compound derivatives?
- Mercury CSD : Utilize its Materials Module to identify interaction motifs (e.g., C–H···O, van der Waals contacts) and calculate packing similarity indices against database entries .
- Density Functional Theory (DFT) : Optimize crystal lattice parameters and compare with experimental data to assess thermodynamic stability .
Advanced: How can in silico methods predict the reactivity of this compound under varying pH or solvent conditions?
- Reaction feasibility : Apply PISTACHIO and BKMS_METABOLIC databases to simulate hydrolysis, oxidation, or nucleophilic substitution pathways .
- Solvent modeling : Use COSMO-RS to predict solubility and stability in polar vs. nonpolar media .
- Transition state analysis : Employ Gaussian or ORCA for activation energy calculations of imine hydrolysis or ester degradation .
Advanced: What experimental frameworks are recommended for evaluating the bioactivity of this compound analogs?
- Antimicrobial assays : Adapt broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria, referencing structurally related esters with known activity .
- Pesticidal potential : Design herbicidal bioassays (e.g., shoot/root inhibition in Arabidopsis) based on sulfonylurea-like analogs in pesticide chemistry .
- Toxicity screening : Use zebrafish embryos or in vitro cytotoxicity models (e.g., MTT assay) to assess acute and chronic effects .
Advanced: How can researchers address crystallographic twinning or disorder in this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
